(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one (E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1798397-36-0
VCID: VC6632668
InChI: InChI=1S/C14H17NOS/c1-17-13-9-10-15(11-13)14(16)8-7-12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3/b8-7+
SMILES: CSC1CCN(C1)C(=O)C=CC2=CC=CC=C2
Molecular Formula: C14H17NOS
Molecular Weight: 247.36

(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

CAS No.: 1798397-36-0

Cat. No.: VC6632668

Molecular Formula: C14H17NOS

Molecular Weight: 247.36

* For research use only. Not for human or veterinary use.

(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one - 1798397-36-0

Specification

CAS No. 1798397-36-0
Molecular Formula C14H17NOS
Molecular Weight 247.36
IUPAC Name (E)-1-(3-methylsulfanylpyrrolidin-1-yl)-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C14H17NOS/c1-17-13-9-10-15(11-13)14(16)8-7-12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3/b8-7+
Standard InChI Key RKQXRSUTVQLTHW-BQYQJAHWSA-N
SMILES CSC1CCN(C1)C(=O)C=CC2=CC=CC=C2

Introduction

Structural and Chemical Characteristics

The molecular formula of (E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is C₁₅H₁₇NOS, with a molecular weight of 259.36 g/mol. Its structure comprises three key components:

  • Pyrrolidine ring: A five-membered saturated nitrogen heterocycle substituted with a methylthio (-SMe) group at the 3-position.

  • Propenone backbone: An α,β-unsaturated ketone (enone) system in the (E)-configuration, where the phenyl group and pyrrolidine moiety occupy trans positions relative to the double bond.

  • Aromatic phenyl group: Provides hydrophobic character and potential π-π stacking interactions.

Spectroscopic data for analogous compounds, such as 1-(4-methylphenyl)-3-phenylprop-2-en-1-one (CAS 14802-30-3), reveal characteristic IR absorptions for carbonyl (C=O) stretches near 1,680 cm⁻¹ and conjugated double bonds (C=C) around 1,590 cm⁻¹ . Nuclear magnetic resonance (NMR) analysis of similar chalcones shows distinct signals for the enone protons (δ 6.8–7.8 ppm for vinyl protons) and carbonyl carbons (δ 190–200 ppm in ¹³C NMR) .

Synthetic Methodologies

Claisen-Schmidt Condensation

Chalcone derivatives like 1-(2-methylphenyl)-3-phenylprop-2-en-1-one (CAS 13565-43-0) are typically synthesized via Claisen-Schmidt condensation between acetophenones and aromatic aldehydes . For the target molecule, this approach would require:

  • Ketone component: 3-(Methylthio)pyrrolidin-1-ylacetone.

  • Aldehyde component: Benzaldehyde or derivatives.

The reaction, catalyzed by NaOH or piperidine, forms the enone backbone with (E)-selectivity driven by steric hindrance .

Physicochemical Properties

PropertyValue/DescriptionSource Analogs
Molecular weight259.36 g/molCalculated
LogP (Partition coeff.)~3.8 (estimated via ChemDraw)Similar to
SolubilityLow in water; soluble in DMSO, DMF
Melting pointNot reported (analogs: 100–150°C)
StabilityAir-stable; sensitive to strong acids

The methylthio group enhances lipophilicity, potentially improving membrane permeability in biological systems . The enone moiety’s electrophilicity suggests reactivity toward nucleophiles, enabling further functionalization .

Challenges and Future Directions

  • Stereocontrol: Ensuring (E)-selectivity during synthesis requires optimization of base and solvent .

  • Biological profiling: No data exist on the compound’s toxicity or efficacy. Screening against cancer cell lines (e.g., MCF-7, HeLa) is warranted.

  • Scalability: Current methods for analogs involve multi-step sequences with moderate yields (30–88%) . Flow chemistry could improve efficiency.

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